An In-depth Technical Guide to 1,4-Diacetoxy-2-oxobutane (CAS 33245-14-6)
An In-depth Technical Guide to 1,4-Diacetoxy-2-oxobutane (CAS 33245-14-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-Diacetoxy-2-oxobutane, with CAS number 33245-14-6, is a polyfunctionalized organic molecule that holds potential as a versatile building block in synthetic and medicinal chemistry. Its combination of a ketone and two acetate esters within a four-carbon chain offers multiple reactive sites for the construction of more complex molecular architectures, including heterocyclic systems of pharmaceutical interest. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectral analysis, and an exploration of its reactivity and potential applications in drug discovery.
Physicochemical Properties
1,4-Diacetoxy-2-oxobutane is characterized by the following molecular and physical properties, which are crucial for its handling, reactivity, and analytical characterization.
| Property | Value | Source |
| CAS Number | 33245-14-6 | [1] |
| Molecular Formula | C₈H₁₂O₅ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| IUPAC Name | (4-acetyloxy-3-oxobutyl) acetate | [1] |
| XLogP3 | -0.3 | [1] |
| Topological Polar Surface Area | 69.7 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 7 | [1] |
Synthesis and Purification
The primary route for the synthesis of 1,4-diacetoxy-2-oxobutane involves the acetylation of its precursor, 1,4-dihydroxy-2-butanone. This transformation can be efficiently achieved using standard laboratory procedures.
Synthesis of 1,4-Diacetoxy-2-oxobutane
Reaction Scheme:
Figure 1: Synthesis of 1,4-Diacetoxy-2-oxobutane.
Experimental Protocol:
This protocol is adapted from established methods for the acetylation of alcohols using acetic anhydride and a base catalyst like pyridine.[2][3]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve 1,4-dihydroxy-2-butanone (1.0 equivalent) in dry pyridine (5-10 mL per mmol of the diol).
-
Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. To this, add acetic anhydride (2.2-2.5 equivalents) dropwise while maintaining the temperature at 0 °C. The excess acetic anhydride ensures complete acetylation of both hydroxyl groups.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.
-
Work-up:
-
Remove the pyridine and other volatile components under reduced pressure. Co-evaporation with toluene can aid in the complete removal of pyridine.[4]
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl to remove any remaining pyridine, followed by saturated aqueous NaHCO₃ solution to neutralize any acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 1,4-diacetoxy-2-oxobutane can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Spectral Analysis
The structural confirmation of 1,4-diacetoxy-2-oxobutane is achieved through various spectroscopic techniques. PubChem provides access to 13C NMR, GC-MS, and IR spectra for this compound.[1]
¹H and ¹³C NMR Spectroscopy
¹H NMR (Predicted):
-
Two singlets corresponding to the methyl protons of the two acetate groups.
-
Two triplets or complex multiplets corresponding to the two methylene groups (-CH₂-). The chemical shifts and coupling patterns will be influenced by the adjacent ketone and ester functionalities.
¹³C NMR (Predicted):
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A signal in the downfield region (>200 ppm) characteristic of a ketone carbonyl carbon.
-
Two signals around 170 ppm corresponding to the ester carbonyl carbons.
-
Signals for the methylene carbons adjacent to the ketone and the ester oxygen.
-
Two signals for the methyl carbons of the acetate groups.
Further two-dimensional NMR experiments, such as COSY and HMQC/HSQC, would be required for a definitive assignment of all proton and carbon signals.[5]
Chemical Reactivity and Synthetic Potential
The reactivity of 1,4-diacetoxy-2-oxobutane is dictated by the presence of the ketone and two ester functional groups. This combination of functionalities makes it a valuable precursor for the synthesis of various organic molecules, particularly heterocyclic compounds.
Reactivity of the Ketone Group
The ketone carbonyl group is susceptible to nucleophilic attack. This reactivity is central to many of its potential synthetic applications.
Reaction with Amines:
The reaction of the ketone in 1,4-diacetoxy-2-oxobutane with primary amines can lead to the formation of imines (Schiff bases). This reaction is typically acid-catalyzed and reversible.[6][7] The resulting imine can then undergo further transformations.
Mechanism of Imine Formation:
Figure 2: General mechanism for imine formation.
This reactivity opens pathways for the synthesis of nitrogen-containing heterocycles. For instance, reaction with a diamine could potentially lead to the formation of cyclic structures.
Reactivity of the Acetate Groups
The two acetate groups are susceptible to hydrolysis under acidic or basic conditions, which would regenerate the corresponding diol, 1,4-dihydroxy-2-butanone. They can also be displaced by other nucleophiles under appropriate conditions.
Applications in Drug Discovery and Medicinal Chemistry
While direct applications of 1,4-diacetoxy-2-oxobutane in marketed drugs were not identified in the conducted search, its structure suggests significant potential as a versatile building block for the synthesis of biologically active molecules. Polyfunctional molecules are highly valued in drug discovery for their ability to be elaborated into complex scaffolds.
The combination of a central ketone and two flanking ester groups makes 1,4-diacetoxy-2-oxobutane a promising precursor for the synthesis of various heterocyclic systems. For example, condensation reactions involving the ketone and subsequent cyclization utilizing the ester functionalities could lead to the formation of pyridazines, pyrazines, or other nitrogen-containing heterocycles, which are common motifs in pharmaceuticals.
Furthermore, the diacetoxy functionality can be seen as a protected form of a diol. This allows for the modification of the ketone group first, followed by deprotection of the hydroxyl groups for further functionalization. This strategic protection and deprotection are fundamental in multi-step organic synthesis.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9][10][11][12]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.[8][10][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a cool, dry place away from heat and direct sunlight in a tightly sealed container.[8][9][10][11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1,4-Diacetoxy-2-oxobutane is a chemical entity with considerable untapped potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from 1,4-dihydroxy-2-butanone and its array of functional groups make it an attractive starting material for the construction of more intricate molecules. Further research into its reactivity and its application as a scaffold in the synthesis of novel bioactive compounds is warranted. This guide provides the foundational knowledge for researchers to explore the synthetic utility of this promising building block.
References
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O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021, October 6). Retrieved from [Link]
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Supplementary Information - Rsc.org. (n.d.). Retrieved from [Link]
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Alfa Aesar. (2009, August 2). Material Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Diacetoxy-2-oxobutane. Retrieved from [Link]
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PharmaCompass. (n.d.). 1,4-diacetoxy-2-oxabutane. Retrieved from [Link]
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ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation? Retrieved from [Link]
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ResearchGate. (2014, August 12). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-acetamido-2-butanone. Retrieved from [Link]
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Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Retrieved from [Link]
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- Ābele, E., & Lukevics, E. (2000). RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES. Chemistry of Heterocyclic Compounds, 36(5), 493-516.
- Bendjeddou, A., Abbaz, T., Regainia, Z., & Aouf, N. E. (2012). A New Class of Heterocycles: 1,4,3,5-Oxathiadiazepane 4,4-dioxides. Molecules, 17(2), 1890-1899.
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Beilstein Journal of Organic Chemistry. (2023, February 2). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Retrieved from [Link]
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Royal Society of Chemistry. (2021, July 31). Recent Strategies Used in the Synthesis of Saturated Four- Membered Heterocycles. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. Retrieved from [Link]
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ResearchGate. (2025, October 16). A New Class of Heterocycles: 1,4,3,5-Oxathiadiazepane 4,4-dioxides. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
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Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
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MDPI. (2020, January 24). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]
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Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]
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